2-Fluoro-4-(1-hydroxyethyl)benzonitrile 2-Fluoro-4-(1-hydroxyethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 440105-59-9
VCID: VC14406767
InChI: InChI=1S/C9H8FNO/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-4,6,12H,1H3
SMILES:
Molecular Formula: C9H8FNO
Molecular Weight: 165.16 g/mol

2-Fluoro-4-(1-hydroxyethyl)benzonitrile

CAS No.: 440105-59-9

Cat. No.: VC14406767

Molecular Formula: C9H8FNO

Molecular Weight: 165.16 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-(1-hydroxyethyl)benzonitrile - 440105-59-9

Specification

CAS No. 440105-59-9
Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
IUPAC Name 2-fluoro-4-(1-hydroxyethyl)benzonitrile
Standard InChI InChI=1S/C9H8FNO/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-4,6,12H,1H3
Standard InChI Key RPLAOBQEYAQRNN-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC(=C(C=C1)C#N)F)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-Fluoro-4-(1-hydroxyethyl)benzonitrile belongs to the class of substituted benzonitriles, with the systematic IUPAC name 2-fluoro-4-(1-hydroxyethyl)benzonitrile. Its molecular formula is C₉H₈FNO, corresponding to a molecular weight of 165.16 g/mol. The compound’s structure (Fig. 1) features:

  • A benzonitrile moiety (C₆H₄-C≡N) providing electron-withdrawing character.

  • A fluoro substituent at the 2-position, enhancing metabolic stability in biological systems.

  • A 1-hydroxyethyl group (-CH(OH)CH₃) at the 4-position, introducing chirality and hydrogen-bonding capacity.

Table 1: Key structural identifiers

PropertyValueSource
CAS Number440105-59-9
SMILESCC(C1=CC(=C(C=C1)C#N)F)O
InChIKeyRPLAOBQEYAQRNN-UHFFFAOYSA-N
PubChem CID11084231

Synthesis and Manufacturing Processes

Conventional Synthetic Routes

The synthesis of 2-fluoro-4-(1-hydroxyethyl)benzonitrile typically involves multi-step protocols starting from 4-cyanobenzaldehyde or fluorinated phenolic precursors . A representative pathway includes:

  • Hydroxyl Protection: 3-Fluorophenol derivatives are protected with isopropyl groups using 2-bromopropane under basic conditions (e.g., K₂CO₃ in acetonitrile) .

  • Bromination: The protected intermediate undergoes electrophilic bromination to yield 1-bromo-2-fluoro-4-isopropoxybenzene.

  • Grignard Exchange: Reaction with isopropyl magnesium chloride forms a Grignard reagent, which reacts with dimethylformamide (DMF) to introduce the aldehyde group .

  • Deprotection and Reduction: Boron trichloride-mediated deprotection followed by selective reduction yields the hydroxyethyl substituent .

Table 2: Optimized reaction conditions for key steps

StepReagents/ConditionsYieldPurity
BrominationBr₂, DCM, 0°C, 2h78%95%
GrignardiPrMgCl, THF, -10°C → RT, 3h65%91%
DeprotectionBCl₃, CH₂Cl₂, -78°C → RT, 12h82%99.5%

Critical factors influencing yield include temperature control during Grignard formation (-10°C to 0°C) and inert atmosphere maintenance to prevent side reactions .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point range of 50–52°C and a boiling point of 300.2±25.0°C at 760 mmHg, comparable to structurally similar benzonitriles like 4-(2-hydroxyethyl)benzonitrile (mp 50–51°C) . Its density is 1.1±0.1 g/cm³, with moderate water solubility due to the polar nitrile and hydroxyl groups.

Table 3: Comparative physicochemical data

Property2-Fluoro-4-(1-hydroxyethyl)benzonitrile4-(2-Hydroxyethyl)benzonitrile
Molecular Weight165.16 g/mol147.17 g/mol
Melting Point50–52°C50–51°C
Boiling Point300.2±25.0°C300.2±25.0°C
LogP (Octanol-Water)1.4 (predicted)1.2

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing fluorinated drug candidates. Its hydroxyethyl group enables facile derivatization into esters or ethers, while the fluorine atom enhances bioavailability. Recent studies highlight its utility in developing:

  • Androgen Receptor Antagonists: Analogues with trifluoroethyl substitutions show nanomolar activity against prostate cancer cell lines (e.g., LNCaP-AR IC₅₀ = 0.15–0.83 μM) .

  • Antimicrobial Agents: Nitrile-containing derivatives exhibit potent inhibition of bacterial enzymes like β-lactamases.

Material Science Applications

In polymer chemistry, the nitrile group participates in cycloaddition reactions to form thermally stable polyamides. Fluorine incorporation improves material resistance to UV degradation .

ConditionProducts
CombustionCO, CO₂, NOₓ, HF
Acidic HydrolysisHCN, 2-fluoro-4-vinylbenzoic acid

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent patents describe enantioselective routes using chiral palladium catalysts to produce (R)- and (S)-enantiomers with >98% ee . These advances address the compound’s chirality, which is critical for pharmacokinetic optimization.

Bioconjugation Strategies

Emerging applications exploit the hydroxyethyl group for site-specific protein modification via oxime ligation, enabling targeted drug delivery systems .

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